molecular formula C18H14Cl2F6N2O2 B11477191 N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide

Cat. No.: B11477191
M. Wt: 475.2 g/mol
InChI Key: CBTXYFOOSCDKGF-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide is a complex organic compound characterized by the presence of dichlorophenyl and hexafluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with hexafluoropropan-2-yl bromide under basic conditions to form the intermediate. This intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
  • N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-2-(difluoromethyl)-N-methyl-1H-benzimidazole-5-carboxamide

Uniqueness

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide is unique due to its combination of dichlorophenyl and hexafluoropropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14Cl2F6N2O2

Molecular Weight

475.2 g/mol

IUPAC Name

N-[2-(3,4-dichloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-ethoxybenzamide

InChI

InChI=1S/C18H14Cl2F6N2O2/c1-2-30-14-6-4-3-5-11(14)15(29)28-16(17(21,22)23,18(24,25)26)27-10-7-8-12(19)13(20)9-10/h3-9,27H,2H2,1H3,(H,28,29)

InChI Key

CBTXYFOOSCDKGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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